1-(1-phenyl-1H-imidazol-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Phenyl-1H-imidazol-2-yl)ethan-1-one is an organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is characterized by the presence of a phenyl group attached to the imidazole ring and an ethanone group at the second position of the imidazole ring. It is known for its diverse chemical and biological properties, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Phenyl-1H-imidazol-2-yl)ethan-1-one can be synthesized through several methods. One common method involves the reaction of 1H-imidazole-2-carbaldehyde with phenylmagnesium bromide, followed by oxidation to yield the desired product. Another method includes the condensation of benzylamine with glyoxal in the presence of ammonium acetate, followed by cyclization and oxidation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Phenyl-1H-imidazol-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: 1-(1-Phenyl-1H-imidazol-2-yl)ethanol.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
1-(1-Phenyl-1H-imidazol-2-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-(1-Methyl-1H-imidazol-2-yl)ethan-1-one
- 1-(1-Phenyl-1H-imidazol-4-yl)ethan-1-one
- 1-(1-Phenyl-1H-imidazol-5-yl)ethan-1-one
Uniqueness: 1-(1-Phenyl-1H-imidazol-2-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the phenyl group and the ethanone moiety influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
66869-82-7 |
---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.